Asperglaucin B Antibacterial Potency: Direct MIC Comparison with Asperglaucin A
Asperglaucin B and Asperglaucin A demonstrated equivalent in vitro antibacterial potency against the plant pathogens Pseudomonas syringae pv. actinidiae (Psa) and Bacillus cereus, both achieving a minimum inhibitory concentration (MIC) of 6.25 μM [1]. Despite this shared potency, the two compounds possess distinct core scaffolds: Asperglaucin A is an unusual phthalide-like derivative, while Asperglaucin B is an alkylated salicylaldehyde [1]. The study noted that the bacteriostatic mechanism for Asperglaucin B involved altering the external structure of B. cereus and Psa, causing rupture or deformation of the cell membranes [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 6.25 μM |
| Comparator Or Baseline | Asperglaucin A: MIC = 6.25 μM |
| Quantified Difference | 0 μM (equipotent) |
| Conditions | Broth microdilution assay against Pseudomonas syringae pv. actinidiae (Psa) and Bacillus cereus |
Why This Matters
This data establishes Asperglaucin B as equipotent to its structural analog for the primary antibacterial endpoint, a critical factor for researchers selecting between these two compounds for lead optimization or SAR studies.
- [1] Lin, L.-B., Gao, Y.-Q., Han, R., Xiao, J., Wang, Y.-M., Zhang, Q., Zhai, Y.-J., Han, W.-B., Li, W.-L., & Gao, J.-M. (2021). Alkylated Salicylaldehydes and Prenylated Indole Alkaloids from the Endolichenic Fungus Aspergillus chevalieri and Their Bioactivities. Journal of Agricultural and Food Chemistry, 69(23), 6524-6534. View Source
